molecular formula C4H3BrO4 B1361242 Bromofumaric acid CAS No. 644-80-4

Bromofumaric acid

Cat. No.: B1361242
CAS No.: 644-80-4
M. Wt: 194.97 g/mol
InChI Key: SOWPGKJPEXNMCS-UPHRSURJSA-N
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Description

Bromofumaric acid is an organic compound with the molecular formula C4H3BrO4. It is a brominated derivative of fumaric acid, characterized by the presence of a bromine atom attached to the carbon-carbon double bond of the fumaric acid molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromofumaric acid can be synthesized through the bromination of maleic acid. The process involves the addition of bromine to maleic acid, resulting in the formation of racemic threo-2,3-dibromosuccinic acid. This intermediate is then subjected to dehydrobromination to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial purposes. The key steps involve controlled bromination and subsequent dehydrobromination under optimized conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Bromofumaric acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form brominated derivatives of malic acid.

    Reduction: Reduction reactions can convert this compound to less oxidized forms.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products:

    Oxidation: Brominated malate derivatives.

    Reduction: Reduced forms of this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bromofumaric acid has several scientific research applications:

    Chemistry: It is used in the synthesis of brominated organic compounds and as a reagent in various chemical reactions.

    Biology: this compound is studied for its potential biological activities, including its role as a substrate for certain enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of antifungal agents.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

Bromofumaric acid primarily targets the enzyme fumarase, which catalyzes the reversible hydration-dehydration of fumarate to malate. As a derivative of fumarate, this compound interacts with fumarase, following a specific order of reactivity. The enzyme hydrates this compound similarly to how it hydrates fumarate and its other derivatives. This interaction plays a role in the citric acid cycle, contributing to the release of stored energy in aerobic organisms.

Comparison with Similar Compounds

    Chlorofumaric acid: Another halogenated derivative of fumaric acid, where chlorine replaces the bromine atom.

    2-Bromomaleic acid: A structural isomer of bromofumaric acid with different spatial arrangement of atoms.

    Maleic acid: The non-brominated parent compound of this compound.

Uniqueness: this compound is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to its non-brominated and chlorinated counterparts. Its interaction with fumarase and role in the citric acid cycle further highlight its unique biochemical properties.

Properties

IUPAC Name

(Z)-2-bromobut-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrO4/c5-2(4(8)9)1-3(6)7/h1H,(H,6,7)(H,8,9)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWPGKJPEXNMCS-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(=O)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(=O)O)\Br)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10878712
Record name (2Z)-2-Bromo-2-butenedioic acid
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Molecular Weight

194.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

644-80-4
Record name NSC 263481
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644804
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Record name NSC263481
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263481
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Record name (2Z)-2-Bromo-2-butenedioic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2Z)-2-bromobut-2-enedioic acid
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Record name BROMOFUMARIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Bromofumaric acid interact with biological systems?

A1: Research indicates that this compound can act as a substrate for the enzyme 3-methylaspartate ammonia-lyase. [] This enzyme catalyzes the reversible addition of ammonia to the double bond of specific unsaturated compounds. While the exact stereochemical outcome of this interaction with this compound isn't detailed in the provided abstracts, it highlights the compound's potential to engage in enzymatic reactions within biological systems.

Q2: What is the structural characterization of this compound?

A2: this compound has the molecular formula C4H3BrO4. [] While the provided abstracts don't specify the molecular weight or spectroscopic data, its structure consists of a fumaric acid backbone (trans-butenedioic acid) with a bromine atom substituted at the second carbon position. This structural information is key for understanding its potential interactions and reactivity.

Q3: Are there alternative compounds with similar biological activity?

A3: The research mentions Chlorofumaric acid as another substrate for the enzyme 3-methylaspartate ammonia-lyase. [] This suggests that exploring the activity and properties of Chlorofumaric acid could offer valuable insights and potential alternatives in studying enzymatic reactions and pathways related to this compound.

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